molecular formula C28H18ClN3O2S B11187554 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11187554
M. Wt: 496.0 g/mol
InChI Key: GAKZNMRAPNOOPD-UHFFFAOYSA-N
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Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline ring, a naphthalene moiety, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline ring, followed by the introduction of the chloro and phenyl groups. The naphthalene moiety is then attached through a series of coupling reactions. Finally, the pyrrolidine-2,5-dione structure is formed through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cells . The compound may function through mechanisms that induce apoptosis and inhibit tumor growth.

A detailed study demonstrated that modifications at the C2 position of quinazoline derivatives can influence their cytotoxicity. Specifically, replacing methyl groups with other heteroaryl groups resulted in varying levels of activity against multiple cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that certain quinazoline derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli . The presence of specific moieties within the structure enhances its bioactivity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. The incorporation of various functional groups at strategic positions on the quinazoline scaffold can significantly alter biological activity. For example:

Substituent Position Biological Activity
ChlorineC6Enhances cytotoxicity
SulfanylC3Increases antimicrobial properties
NaphthylC1Contributes to overall potency

This table summarizes how different substituents affect the biological activities of the compound.

Case Study on Anticancer Activity

In a study published in Der Pharma Chemica, a series of synthesized quinazoline derivatives were tested against various cancer cell lines. The results indicated that compounds similar to 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione exhibited IC50 values in low micromolar ranges, indicating potent anticancer activity .

Case Study on Antimicrobial Efficacy

Another research effort highlighted the antimicrobial potential of quinazoline derivatives against Candida albicans and other pathogens. The study noted that certain modifications led to enhanced inhibition zones compared to standard antibiotics, suggesting a viable path for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine-2,5-dione structure can interact with various proteins and nucleic acids .

Comparison with Similar Compounds

Biological Activity

The compound 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Quinazolinones, including the compound , often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, they may inhibit kinases such as PI3Kδ, which is implicated in cancer and inflammatory diseases .
  • Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity, targeting bacterial enzymes and disrupting cellular functions .

Pharmacological Applications

The pharmacological potential of this compound can be summarized as follows:

  • Anticancer Therapy : Studies have demonstrated that certain quinazolinone derivatives possess significant cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal cancer) and A-549 (lung cancer) . The IC50 values for these compounds indicate potent activity, with some derivatives showing superior efficacy compared to established chemotherapeutics like cabozantinib.
CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86
  • Antimicrobial Activity : Research indicates that these compounds can inhibit bacterial growth by targeting specific enzymes such as acetylcholinesterase and urease . This suggests potential applications in treating infections.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of synthesized quinazolinone derivatives against the HCT-116 colorectal cancer cell line. The results indicated that compounds 3c and 3e exhibited remarkable antiproliferative activities (IC50 values of 1.184 µM and 3.403 µM, respectively), outperforming traditional chemotherapeutics . The mechanism of action was further explored through apoptosis assays, revealing that these compounds induced significant cell cycle arrest.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of various quinazolinone derivatives, including the target compound. The study found that these compounds effectively inhibited acetylcholinesterase activity, which is crucial for neurotransmission and has implications for neurodegenerative diseases . This highlights their potential use in treating conditions like Alzheimer's disease.

Properties

Molecular Formula

C28H18ClN3O2S

Molecular Weight

496.0 g/mol

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C28H18ClN3O2S/c29-19-13-14-22-21(15-19)26(18-8-2-1-3-9-18)31-28(30-22)35-24-16-25(33)32(27(24)34)23-12-6-10-17-7-4-5-11-20(17)23/h1-15,24H,16H2

InChI Key

GAKZNMRAPNOOPD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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